1-(Anilinomethyl)pyrrolidine-2,5-dione
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Overview
Description
1-(Anilinomethyl)pyrrolidine-2,5-dione is an organic compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . This compound is also known by its synonym, 1-((Phenylamino)methyl)pyrrolidine-2,5-dione . It is a member of the pyrrolidine family, which is characterized by a five-membered lactam ring structure.
Mechanism of Action
Target of Action
1-(Anilinomethyl)pyrrolidine-2,5-dione is a small molecule that primarily targets the Vesicle-fusing ATPase and ERO1-like protein beta in humans . These proteins play crucial roles in cellular processes, including vesicle transport and protein folding, respectively .
Mode of Action
It is known to interact with its targets, potentially altering their function and leading to changes in cellular processes
Biochemical Pathways
Given its targets, it may influence pathways related to vesicle transport and protein folding . The downstream effects of these alterations could have significant impacts on cellular function and homeostasis.
Result of Action
Given its targets, it may influence vesicle transport and protein folding processes, potentially leading to changes in cellular function . More research is needed to fully understand these effects.
Preparation Methods
The synthesis of 1-(Anilinomethyl)pyrrolidine-2,5-dione typically involves the reaction of aniline with maleic anhydride, followed by cyclization. The reaction conditions often include the use of solvents such as dichloromethane and hexane, with the reaction mixture being heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Anilinomethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-(Anilinomethyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
1-(Anilinomethyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(Phenylmethyl)pyrrolidine-2,5-dione: This compound has a similar structure but lacks the aniline moiety.
1-(Benzylamino)methyl)pyrrolidine-2,5-dione: This compound features a benzyl group instead of an aniline group.
Properties
IUPAC Name |
1-(anilinomethyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-6-7-11(15)13(10)8-12-9-4-2-1-3-5-9/h1-5,12H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCVRSBSNLNDFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CNC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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